Isobergaptol

Descripción general

Descripción

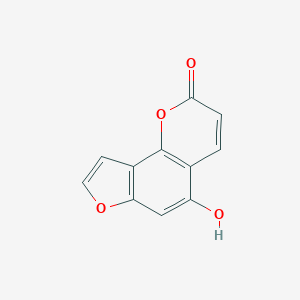

Isobergaptol is a naturally occurring organic compound classified as a furanocoumarin. It is known for its presence in various plants and has been studied for its potential biological activities. The compound has a molecular formula of C11H6O4 and a molecular weight of 202.16 g/mol . This compound is characterized by its furan ring fused to a coumarin structure, which contributes to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isobergaptol can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 5-hydroxyfuran-2-carboxylic acid derivatives can yield this compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plants that are rich in furanocoumarins. The extraction process may include solvent extraction, steam distillation, or supercritical fluid extraction to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Isobergaptol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: The compound can be reduced to yield dihydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Anticancer Properties

Isobergaptol has been studied for its anticancer activities. Research indicates that compounds derived from plants containing this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies involving plant extracts rich in furanocoumarins have shown promising results in inhibiting the proliferation of cervical cancer cells (HeLa cells) . The mechanism involves inducing apoptosis and modulating cell cycle proteins such as BAX and p53, which are crucial in cancer cell regulation .

1.2 Antimicrobial Activity

Furanocoumarins, including this compound, have demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of certain bacterial strains, making them potential candidates for developing new antimicrobial agents . The exact mechanisms are still being investigated, but they may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

1.3 Antioxidant Effects

This compound exhibits significant antioxidant activity, which is beneficial in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals and enhance the body’s antioxidant defenses . This property makes it a candidate for inclusion in dietary supplements aimed at improving overall health and preventing chronic diseases.

Agricultural Applications

2.1 Plant Growth Promotion

Research has highlighted the role of this compound and similar compounds in promoting plant growth and resilience against environmental stressors. Furanocoumarins can enhance the growth of certain crops by improving nutrient uptake and enhancing resistance to pests and diseases . This application is particularly relevant in sustainable agriculture practices.

2.2 Pest Resistance

Furanocoumarins like this compound are known to deter herbivores due to their toxic effects on certain insects. This natural pest resistance can reduce the need for chemical pesticides, promoting environmentally friendly agricultural practices . Studies have shown that plants producing higher levels of furanocoumarins exhibit lower levels of pest damage.

Case Studies

Mecanismo De Acción

The mechanism of action of isobergaptol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, this compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .

Comparación Con Compuestos Similares

- Psoralen

- Bergapten

- Xanthotoxin

- Imperatorin

- Byakangelicin

Actividad Biológica

Isobergaptol, a naturally occurring furanocoumarin, has garnered attention for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 202.16 g/mol, is primarily investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables and research findings.

Overview of Biological Activities

This compound exhibits several biological activities that are relevant to pharmacological research. The following sections will elaborate on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Enzyme Inhibition : this compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP3A4, with an IC50 value of 24.92 μM. This inhibition suggests a potential for drug interactions and metabolic modulation in therapeutic contexts .

Anti-inflammatory Effects : In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-induced RAW264.7 cells. This indicates its potential use in treating inflammatory conditions.

Anticancer Properties : Preliminary studies suggest that this compound may possess anti-proliferative effects against various cancer cell lines. It has been shown to induce apoptosis through the intrinsic and extrinsic pathways, influencing key proteins such as Bcl-2 and Bax .

The biological activity of this compound can be summarized in the following table:

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in rat models. The compound significantly reduced carrageenan-induced paw edema, demonstrating its potential as an anti-inflammatory agent .

- Anticancer Activity : Research involving neuroblastoma and colon cancer cell lines indicated that non-UVA-activated this compound inhibited cell growth by inducing apoptosis through caspase activation . The study highlighted the compound's selective toxicity towards cancer cells compared to normal cells.

- Antimicrobial Activity : this compound was tested against various bacterial strains, showing promising antimicrobial properties. It exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

Propiedades

IUPAC Name |

5-hydroxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O4/c12-8-5-9-7(3-4-14-9)11-6(8)1-2-10(13)15-11/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWBIFOFDYBTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.